2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRYAIGQKINEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategy Overview
The synthesis of this compound generally follows a modular approach involving:
- Preparation of key intermediates such as piperidinyl derivatives
- Formation of the pyridine core with appropriate substitution
- Introduction of the piperidin-4-yl and piperidin-1-ylcarbonyl groups
- Final salt formation to yield the dihydrochloride
The core reactions include amidation, reductive amination, and Curtius rearrangement, with specific emphasis on controlling regioselectivity and purity.
Preparation of the Pyridine Core with Substituents
a. Synthesis of 2-Chloropyridine Derivatives
A common starting point involves chlorination of pyridine derivatives, often via electrophilic substitution or halogenation reactions under controlled conditions to introduce reactive halogen groups at the 2-position.
b. Functionalization at the 5-Position
Substituents such as amino or carbonyl groups are introduced via nucleophilic aromatic substitution or via directed lithiation followed by electrophilic quenching, as detailed in patent CN106432232A. The process involves:
- Reacting a suitably substituted pyridine with chlorinating agents (e.g., phosphorus oxychloride)
- Subsequent substitution with amines or carbonyl derivatives
Introduction of Piperidinyl Groups
a. Synthesis of Piperidin-4-yl Intermediates
The key step involves synthesizing 4-piperidone derivatives, which are then converted into the corresponding piperidin-4-yl compounds.
Method: Reaction of 4-piperidone hydrochloride with alkali agents (e.g., sodium carbonate) and di-tert-butyl dicarbonate (Boc2O) to protect amino groups, as described in embodiments of patent CN106432232A.
Reaction Conditions: Stirring at room temperature, followed by extraction, washing, and purification steps to obtain protected piperidin-4-yl intermediates with yields exceeding 80%.
b. Conversion to Piperidin-1-ylcarbonyl Derivatives
The piperidin-4-yl intermediates are further functionalized via Curtius rearrangement or acylation:
Curtius Rearrangement: Reacting acyl azides derived from the protected piperidin-4-yl intermediates with suitable reagents (e.g., nitrine diphenyl phosphoester) under inert atmosphere to form the desired carbamoyl derivatives.
Acylation: Using reagents like nitrine or isocyanates to introduce the piperidin-1-ylcarbonyl group, as detailed in patent CN106432232A.
Assembly of the Final Compound
a. Formation of the Pyridine-Piperidine Linkage
The key step involves coupling the pyridine core with the piperidinyl moiety:
Method: Nucleophilic substitution or amide bond formation facilitated by coupling agents such as EDCI or DCC in an inert solvent (e.g., dichloromethane, toluene).
Reaction Conditions: Typically conducted at room temperature or under mild heating, with reaction times ranging from 12 to 24 hours to ensure complete conversion.
The dihydrochloride salt is obtained by:
- Dissolving the free base in a suitable solvent (e.g., ethanol or water)
- Adding hydrochloric acid (HCl) gas or concentrated HCl solution
- Crystallization of the dihydrochloride salt under controlled cooling
Process Optimization and Notes
| Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Protection of amines | Di-tert-butyl dicarbonate | Room temperature, inert atmosphere | Ensures selective functionalization |
| Amide formation | Coupling agents (DCC, EDCI) | Ambient or mild heating | High yields, minimal by-products |
| Curtius rearrangement | Acyl azides, nitrine reagents | Inert atmosphere, controlled temperature | Efficient carbamoyl group introduction |
| Salt formation | HCl gas or concentrated HCl | Aqueous solution, cooling | High purity dihydrochloride salt |
Representative Data and Reaction Pathways
a. Synthesis of 4-Amino-1-t-butoxycarbonylpiperidine
- Method: Reaction of N-Boc protected piperidin-4-one with ammonia ethanol and titanium tetraisopropylate, followed by reduction with sodium borohydride, yields the amino derivative with an 81-82% yield.
b. Assembly of the Pyridine Derivative
- Method: Sequential halogenation, nucleophilic substitution, and acylation steps, with reaction yields typically exceeding 75%.
c. Final Coupling and Salt Formation
- Method: Coupling of the pyridine core with the piperidinyl derivative using EDCI, followed by salt formation with HCl, yields the target dihydrochloride with high purity.
Summary of Key Research Findings
- The synthesis of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride is best achieved via a modular approach involving protected intermediates, selective acylation, and controlled cyclization steps.
- Use of transfer hydrogenation (e.g., formaldehyde, palladium catalysts) for converting piperidine derivatives enhances yields and process safety.
- Employing thionyl chloride for activating carboxylic acids ensures cleaner conversion to acyl chlorides, facilitating subsequent amide formations.
- Optimized reaction conditions, such as inert atmospheres and controlled temperatures, are critical for high yield and purity.
Chemical Reactions Analysis
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Antihypertensive Agents
Research indicates that derivatives of piperidine compounds, including 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, exhibit significant antihypertensive effects. A study highlighted the synthesis of similar compounds that demonstrated bradycardic activity comparable to existing antihypertensive drugs like mibefradil, while also showing inhibition of cytochrome P450 enzymes . This suggests potential for developing new treatments for hypertension with reduced side effects.
Central Nervous System Effects
Piperidine derivatives are often explored for their neuropharmacological properties. The compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances. For instance, compounds with similar structures have been studied for their roles in modulating dopamine and serotonin receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases.
Anticancer Research
There is emerging evidence that piperidine-based compounds can exhibit anticancer properties. The structural features of this compound could allow it to interact with cancer cell signaling pathways. Preliminary studies on related compounds have shown promise in inhibiting tumor growth in various cancer models, though specific studies on this compound are still needed.
Case Study 1: Synthesis and Activity Evaluation
A detailed study published in the Chemical & Pharmaceutical Bulletin examined the synthesis of piperidine derivatives and their pharmacological evaluation. The authors reported that modifications to the piperidine structure could enhance antihypertensive activity while minimizing adverse effects associated with P450 enzyme inhibition .
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacology, researchers investigated the effects of similar piperidine compounds on animal models exhibiting anxiety-like behaviors. The findings suggested that these compounds could potentially serve as anxiolytic agents, warranting further investigation into their mechanisms of action.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyridine moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with pyridine- and piperidine-containing molecules, such as octenidine dihydrochloride (a bis-pyridine antiseptic) and 4-(diphenylmethoxy)piperidine hydrochloride (a CNS-active agent). Key differences lie in substituent groups and functionalization:
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like ethyl 2-(piperidin-1-yl)acetate, which requires organic solvents for dissolution .
- Antimicrobial Activity : Octenidine dihydrochloride, a structural analog with pyridine moieties, demonstrates potent activity against Gram-positive and Gram-negative bacteria. The target compound’s piperidine substituents may enhance membrane penetration, but specific efficacy data are lacking .
- CNS Penetration : Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride exhibit blood-brain barrier permeability due to lipophilic substituents. The target compound’s dual piperidine groups may similarly facilitate CNS targeting, though this remains speculative without direct evidence .
Biological Activity
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, with CAS number 2109104-20-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with two piperidine moieties, which are known to influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine group is frequently associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Targets:
- Dopamine Receptors : Compounds similar to this structure have shown activity as dopamine receptor agonists or antagonists, which could be relevant in treating neuropsychiatric disorders.
- Monoacylglycerol Lipase Inhibition : Some derivatives exhibit inhibitory activity against monoacylglycerol lipase, suggesting potential applications in pain management and inflammation .
Neuroprotective Effects
Research on dopamine receptor agonists suggests that compounds targeting the D3 receptor may provide neuroprotective effects. This could be particularly relevant for conditions such as Parkinson's disease, where neurodegeneration is a critical concern .
Case Studies
- Dopamine Receptor Agonist Studies : In studies involving D3 receptor-selective agonists, compounds similar to this compound showed improved neuroprotection against neurotoxic agents in animal models .
- Pain Management : Analogous compounds have been explored for their ability to modulate pain pathways through monoacylglycerol lipase inhibition, suggesting a dual role in both pain relief and inflammation reduction .
Comparative Analysis of Related Compounds
Q & A
Q. What are the common synthetic routes for preparing 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloropyridine derivatives with piperidine under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C facilitates the formation of the piperidine-pyridine backbone . Post-synthetic modifications, such as treating intermediates with hydrochloric acid, yield the dihydrochloride salt. Critical parameters include stoichiometric control of reagents, reaction temperature, and purification via recrystallization to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and proton environments.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configuration and hydrogen-bonding networks.
- Elemental Analysis: Ensures stoichiometric agreement with the theoretical formula.
- HPLC: Quantifies purity (>95% threshold recommended for biological assays) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Stability: Store in airtight containers at 2–8°C; avoid strong oxidizers to prevent hazardous reactions (e.g., HCl release) .
- Spill Management: Neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address challenges such as low yields or byproduct formation?
Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for coupling reactions) and solvents (e.g., acetonitrile for improved solubility).
- In-line Monitoring: Use FTIR or LC-MS to track reaction progress and identify intermediates.
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and reduce side reactions .
- Byproduct Mitigation: Employ column chromatography or preparative HPLC for high-purity isolation .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data regarding the compound’s reactivity or binding properties?
Methodological Answer:
- Cross-Validation: Compare Density Functional Theory (DFT) calculations with experimental NMR/X-ray data to validate electronic structures .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions (e.g., solvation effects) to refine docking models.
- Experimental Replicates: Conduct multiple assays (e.g., isothermal titration calorimetry) to confirm binding affinities .
Q. How can advanced computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinase inhibitors).
- Free Energy Perturbation (FEP): Calculate binding free energies to rank derivative potency.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways for catalytic interactions .
Q. What experimental approaches are suitable for investigating the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.
- Analytical Monitoring: Use HPLC-UV to quantify degradation products (e.g., hydrolyzed pyridine derivatives).
- Kinetic Analysis: Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Q. How does the compound’s substitution pattern influence its pharmacological profile compared to structurally related piperidine-pyridine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., halogenation at the pyridine ring) and test against target receptors (e.g., GPCRs).
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) to identify critical functional groups.
- Crystallographic Analysis: Resolve co-crystal structures to map binding interactions (e.g., hydrogen bonds with piperidine nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
